molecular formula C19H17N5O2 B11034411 2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11034411
M. Wt: 347.4 g/mol
InChI Key: QOXPCRPSRJGWLR-UHFFFAOYSA-N
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Description

2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound. It features a unique structure that combines a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core with a phenyl group and a tetrahydrofuran-2-ylmethyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and tetrahydrofuran-2-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a phenyl group and a tetrahydrofuran-2-ylmethyl substituent enhances its potential as a versatile scaffold for drug design and other applications.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

11-(oxolan-2-ylmethyl)-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C19H17N5O2/c25-18-15-11-20-19-21-17(13-5-2-1-3-6-13)22-24(19)16(15)8-9-23(18)12-14-7-4-10-26-14/h1-3,5-6,8-9,11,14H,4,7,10,12H2

InChI Key

QOXPCRPSRJGWLR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=CC=C5

Origin of Product

United States

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